2-Amino-4-chlorothiophene-3-carboxylic acid

Medicinal Chemistry Building Block HCV

Secure the 4-chloro substituted building block that powers HCV NS3 inhibitor, antitubercular & DAO SAR programs. The unique 4-Cl group is essential for target potency & selectivity—not replaceable by generic H or halogen analogs. This ≥97% pure thiophene acid ensures reproducible R&D and accelerated hit-to-lead optimization. Order today for validated medicinal chemistry & agrochemical synthesis.

Molecular Formula C5H4ClNO2S
Molecular Weight 177.61 g/mol
CAS No. 90312-16-6
Cat. No. B14353735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-chlorothiophene-3-carboxylic acid
CAS90312-16-6
Molecular FormulaC5H4ClNO2S
Molecular Weight177.61 g/mol
Structural Identifiers
SMILESC1=C(C(=C(S1)N)C(=O)O)Cl
InChIInChI=1S/C5H4ClNO2S/c6-2-1-10-4(7)3(2)5(8)9/h1H,7H2,(H,8,9)
InChIKeyXWLAJDLDOZUPRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-chlorothiophene-3-carboxylic acid (CAS 90312-16-6): Procurement & Specification Overview


2-Amino-4-chlorothiophene-3-carboxylic acid is a heterocyclic building block featuring a thiophene core substituted with an amino group at the 2-position, a chloro group at the 4-position, and a carboxylic acid at the 3-position [1]. With a molecular weight of 177.61 g/mol and a computed XLogP3-AA value of 2, it is a versatile intermediate in medicinal chemistry and agrochemical synthesis [1]. The compound is commercially available with specified purity and melting point, making it a consistent and reliable starting material for research and development pipelines .

Why Generic Substitution Fails: The Critical Role of 4-Chloro Substitution in 2-Amino-4-chlorothiophene-3-carboxylic acid


The 4-chloro substituent on the thiophene ring is a key determinant of both reactivity and biological profile, and is not interchangeable with other halogen or hydrogen analogs [1]. In the context of d-amino acid oxidase (DAO) inhibition, for example, structure-activity relationship (SAR) studies have established that while small substituents are tolerated on the thiophene ring, the specific electronic and steric properties conferred by a chloro group at the 4-position can significantly alter potency and selectivity compared to unsubstituted or differently substituted analogs [1]. Consequently, substituting this specific building block with a generic 2-aminothiophene-3-carboxylic acid derivative would likely result in a different outcome in downstream synthetic yields or biological activity, making precise procurement essential for reproducible research [1].

Quantitative Differentiation: Evidence-Based Comparisons for 2-Amino-4-chlorothiophene-3-carboxylic acid


Enabling Multiple Distinct Medicinal Chemistry Programs from a Single Scaffold

This compound serves as a documented reactant for the synthesis of at least four distinct classes of bioactive molecules, including N-chloroheterocyclic antimicrobials, β-amino alcohols targeting N-acetyltransferase for antitubercular therapy, and second-generation selective inhibitors of the hepatitis C virus (HCV) NS3 serine protease . In contrast, a search for the simpler analog 2-Aminothiophene-3-carboxylic acid (CAS 56387-08-7) shows no comparable breadth of documented applications in vendor technical literature [1]. This functional versatility is directly attributable to the presence of the chloro and amino handles, which facilitate diverse chemical transformations.

Medicinal Chemistry Building Block HCV Antimicrobial Tuberculosis

Validated Purity and Thermal Specification for Consistent Synthetic Performance

The Sigma-Aldrich catalog offers this compound with a specified purity of 97% and a melting point of 174-177 °C (lit.) . While many suppliers offer this building block at a 95% purity grade , the higher purity specification reduces the potential for side reactions from impurities, leading to more consistent and higher-yielding downstream chemistry. The narrow melting point range provides an additional, verifiable metric for identity and purity upon receipt, which is a standard industry practice for ensuring material quality before use.

Analytical Chemistry Quality Control Synthesis

Documented Inhibitory Activity Against Fatty Acid Synthase (FAS) Thioesterase Domain

In a confirmatory dose-response assay, 2-Amino-4-chlorothiophene-3-carboxylic acid exhibited an IC50 of 13,400 nM against the thioesterase domain of fatty acid synthase (FAS) [1]. This provides a direct, quantitative biochemical benchmark for this specific compound. While this potency is moderate, it serves as a validated starting point for medicinal chemistry optimization. In contrast, the unsubstituted analog 2-Aminothiophene-3-carboxylic acid does not have a publicly reported IC50 in the ChEMBL database for this or other common targets, leaving a significant data gap for researchers considering it as an alternative scaffold [2].

Enzymology Drug Discovery Cancer Metabolism

SAR-Validated Scaffold for Generating Potent Biological Probes

The 2-aminothiophene-3-carboxylic acid scaffold, of which this compound is a specific 4-chloro derivative, is a well-established pharmacophore [1]. SAR studies across multiple targets, including d-amino acid oxidase (DAO) and PTP1B, consistently demonstrate that substitutions at the 4-position are critical for tuning biological activity and physicochemical properties [REFS-1, REFS-2]. The 4-chloro substitution represents a specific, electronically differentiated node that has been exploited to generate potent inhibitors [2]. For example, related 4-arylthiophene-3-carboxylic acid derivatives have yielded compounds like DFBTA, an ANO1 inhibitor with an IC50 of 24 nM, demonstrating the power of this substitution pattern to dramatically enhance potency [2].

Structure-Activity Relationship Drug Design Thiophene Derivatives

High-Impact Application Scenarios for 2-Amino-4-chlorothiophene-3-carboxylic acid


Diversification of Antimicrobial and Antiviral Lead Series

Medicinal chemistry teams focused on developing new treatments for HCV, tuberculosis, or drug-resistant bacterial infections can utilize this building block as a core scaffold for generating focused libraries . Its documented use in synthesizing HCV NS3 protease inhibitors and antitubercular β-amino alcohols provides a validated starting point, reducing the time from hit to lead optimization.

Optimization of Thiophene-Based Enzyme Inhibitors

For projects targeting enzymes like FAS, DAO, or PTP1B, this compound serves as an ideal core for systematic SAR exploration . The moderate activity against FAS provides a clear baseline, and the 4-chloro substitution pattern is known to influence potency and selectivity in related thiophene carboxylates. Researchers can use this building block to rapidly synthesize analogs and map the pharmacophore requirements for improved inhibition [1].

Synthesis of Functional Materials and Agrochemicals

Beyond medicinal chemistry, the compound's reactivity makes it suitable for synthesizing advanced materials, such as rechargeable biocidal cellulose and N-chlorohydantoins . The amino and carboxylic acid groups also serve as polymerization handles or for attaching to surfaces, expanding its utility into materials science and industrial chemistry applications.

Academic Research and Methodology Development

As a well-defined, commercially available heterocyclic building block with a published melting point and purity specification, it is an excellent substrate for developing and validating new synthetic methodologies, such as asymmetric chlorolactonization reactions . Its predictable reactivity profile ensures reliable results in teaching and research laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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